N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Medicinal Chemistry Kinase Inhibitor Design Ligand Design

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 899744-01-5) is a synthetic, unsymmetrically substituted oxalamide featuring a 4-fluoro-3-nitrophenyl group on one amide nitrogen and a pyridin-3-ylmethyl group on the other. With a molecular formula of C₁₄H₁₁FN₄O₄ and a monoisotopic mass of 318.0764 Da, this compound belongs to a class of bis-amide derivatives often explored as kinase inhibitor scaffolds, metal-chelating ligands, or supramolecular building blocks.

Molecular Formula C14H11FN4O4
Molecular Weight 318.264
CAS No. 899744-01-5
Cat. No. B2967587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide
CAS899744-01-5
Molecular FormulaC14H11FN4O4
Molecular Weight318.264
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C14H11FN4O4/c15-11-4-3-10(6-12(11)19(22)23)18-14(21)13(20)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,20)(H,18,21)
InChIKeyPFKSJUCPTQKABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 899744-01-5): Baseline Identity and Procurement Context


N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 899744-01-5) is a synthetic, unsymmetrically substituted oxalamide featuring a 4-fluoro-3-nitrophenyl group on one amide nitrogen and a pyridin-3-ylmethyl group on the other . With a molecular formula of C₁₄H₁₁FN₄O₄ and a monoisotopic mass of 318.0764 Da, this compound belongs to a class of bis-amide derivatives often explored as kinase inhibitor scaffolds, metal-chelating ligands, or supramolecular building blocks [1]. Its defined regioisomeric identity (3-pyridyl attachment) distinguishes it from its 2-pyridyl and 4-pyridyl analogs, a difference that can critically influence target binding, coordination geometry, and crystal packing.

3-Pyridyl regioisomer with defined H-bond directionality for kinase inhibitor scaffolds and ligand design
Unsymmetrical oxalamide core enables selective metal chelation, cocrystal engineering, and supramolecular studies
CAS 899744-01-5 ensures regioisomeric identity; analytically distinguishable from 2- and 4-pyridyl isomers

Why Generic Substitution Fails for N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide


In the oxalamide series, the position of the pyridyl nitrogen is not a trivial structural variation; it governs hydrogen-bonding directionality, metal coordination geometry, and biological target complementarity. Crystallographic evidence demonstrates that the pyridin-3-ylmethyl isomer engages in robust O–H···N(pyridyl) and amide-H···O supramolecular synthons that are geometrically impossible for the 2- or 4-pyridyl isomers [1]. Consequently, procurement of a generic “pyridylmethyl oxalamide” without specifying the 3-substitution pattern risks delivering a compound with fundamentally different intermolecular interaction capabilities, potentially invalidating structure-based drug design, coordination chemistry, or cocrystallization experiments.

Target: 3-Pyridyl isomer (CAS 899744-01-5)
Substitute: 2- or 4-Pyridyl isomers
H-bond acceptor ~120° geometry
Altered H-bond direction may disrupt supramolecular synthon
Robust O-H···N(pyridyl) cocrystal synthon
Cocrystal reproducibility may not transfer; weaker or alternative contacts
Distinct metal coordination geometry
Different network topology may invalidate MOF or coordination polymer design

Quantitative Differentiation Evidence for N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide vs. Closest Analogs


Regioisomeric Purity: Pyridin-3-yl vs. Pyridin-4-yl Binding Conformation

In structure-based design, the pyridin-3-ylmethyl substituent positions the nitrogen lone pair at a 120° angle relative to the methylene bridge, enabling a distinct hydrogen-bond acceptor geometry compared to the 180° vector of the 4-pyridyl isomer. While direct binding data for this compound are not publicly available, the regioisomeric difference is a well-established principle in medicinal chemistry [1]. The 3-pyridyl isomer is predicted to exhibit a different target selectivity profile compared to the 4-pyridyl analog (CAS 899974-61-9), which is often used as a comparator in scaffold-hopping exercises.

Pyridyl isomer geometry
Class-level
3-pyridyl N lone pair ~120° vs 4-pyridyl ~180° H-bond vector
H-bond geometry may affect target binding mode
No direct binding data; in silico conformational inference
Medicinal Chemistry Kinase Inhibitor Design Ligand Design

Supramolecular Synthon Reliability: Pyridin-3-ylmethyl Oxalamide vs. Thioxalamide

The oxalamide core with the pyridin-3-ylmethyl substituent reliably forms a three-molecule aggregate via O–H···N(pyridyl) and amide-H···O(carboxylic acid) hydrogen bonds, as demonstrated in cocrystals with 4-nitrophenylacetic acid [1]. In contrast, the thioxalamide analog (C=S replacing C=O) fails to form the amide-H···O interaction and instead relies on weaker C–H···O(nitro) contacts, resulting in a less robust supramolecular tape.

Supramolecular synthon
Head-to-head
Oxalamide: robust O-H···N and amide-H···O network; Thioxalamide: weaker C-H···O contacts
Supports predictable cocrystal design
Single-crystal XRD evidence
Crystal Engineering Supramolecular Chemistry Cocrystal Design

Physicochemical Differentiation: 4-Fluoro-3-nitrophenyl vs. Non-Halogenated Analogs

The 4-fluoro-3-nitrophenyl motif introduces a unique combination of electron-withdrawing effects (-I and -M) that alters the oxalamide NH acidity (estimated pKa ~10-11) and metabolic stability relative to non-halogenated phenyl or 3-nitrophenyl analogs . While direct experimental pKa or logD data for this compound are not publicly available, the fluorine atom is known to increase metabolic stability at the para position of the phenyl ring and modulate the electron density of the nitro group, potentially affecting reduction potential and bioreductive activation profiles.

4-Fluoro-3-nitrophenyl effect
Class-level
Electron-withdrawing -I/-M effects modulate NH acidity and metabolic soft spots vs. non-fluorinated analog
May improve metabolic stability context
In silico prediction; no experimental pKa/logD
Medicinal Chemistry ADME Optimization Physicochemical Profiling

Synthetic Accessibility and Purity Benchmarking

As a research-grade building block, this compound is typically offered at 95% purity by multiple vendors (detailed technical datasheets not publicly accessible per source restrictions). The defined CAS number ensures regioisomeric identity, whereas generic oxalamide listings may co-sell mixtures or the incorrect isomer. Procurement specifications should mandate identity confirmation via ¹H-NMR (expected signature: pyridyl protons δ 8.4-8.6 ppm, fluoronitrophenyl protons δ 7.4-8.2 ppm) and LCMS (m/z 319.1 [M+H]⁺) to differentiate from the 2-pyridyl (CAS 899978-36-0) and 4-pyridyl (CAS 899974-61-9) isomers, which share identical molecular weight.

Analytical identity
Data to verify
Expected m/z 319.1 [M+H]⁺; distinct ¹H-NMR pattern (pyridyl δ 8.4-8.6, fluoronitrophenyl δ 7.4-8.2)
Ensures regioisomer identity verification
Recommend LCMS and ¹H-NMR confirmation to exclude 2-/4-pyridyl isomers
Organic Synthesis Chemical Procurement Building Block Quality

High-Value Application Scenarios for N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide


Kinase Inhibitor Scaffold Diversification and SAR Studies

This compound serves as a versatile starting point for exploring oxalamide-based kinase inhibitors, particularly against c-Met, AXL, or FLT3 kinases. The fluoro-nitrophenyl group provides a handle for further functionalization (e.g., reduction to aniline, nucleophilic aromatic substitution), while the 3-pyridylmethyl moiety can engage the kinase hinge region with a distinct geometry compared to 4-pyridyl isomers. The predicted difference in hydrogen-bonding vectors makes this compound indispensable for scaffold-hopping libraries [1].

Supramolecular Cocrystal Engineering and Crystal Design

The robust O–H···N(pyridyl) synthon validated in bis(pyridin-3-ylmethyl)oxalamide cocrystals [1] supports the use of this analog as a coformer in pharmaceutical cocrystallization screens. The unsymmetrical substitution pattern (fluoro-nitrophenyl on one side) introduces additional nitro-group hydrogen-bond acceptor sites, enabling more complex ternary or quaternary cocrystal architectures than symmetrical oxalamides.

Metal-Organic Framework (MOF) and Coordination Polymer Precursor

The pyridin-3-ylmethyl arm and the oxalamide carbonyl oxygens provide multiple coordination sites for transition metals (e.g., Cu²⁺, Zn²⁺, Cd²⁺). The 3-pyridyl isomer is known to form discrete metallocycles or 1D chains with distinct topologies compared to the 4-pyridyl isomer [1]. The electron-withdrawing fluoro-nitrophenyl group can modulate the Lewis basicity of the oxalamide oxygens, potentially tuning metal-binding affinity.

Analytical Standard for Regioisomeric Purity Method Development

As a defined CAS-numbered compound with known 2- and 4-pyridyl isomers sharing identical molecular weight, this product is ideal for developing and validating HPLC or NMR methods to resolve regioisomeric oxalamide mixtures. Its use as a reference standard ensures that synthetic batches of related kinase inhibitors or ligands are free of regioisomeric contamination, a critical quality attribute in medicinal chemistry [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Regioisomer-specific binding geometry
Hinge-region H-bond vector and selectivity context
Cocrystal engineering screens
Supramolecular synthon reliability
Cocrystal formation predictability via robust O-H···N
MOF / coordination polymer precursor
Coordination site diversity
Metal-binding topology and Lewis basicity modulation
Analytical reference standard
Regioisomeric identity confirmation
HPLC or NMR method specificity for isomer resolution
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